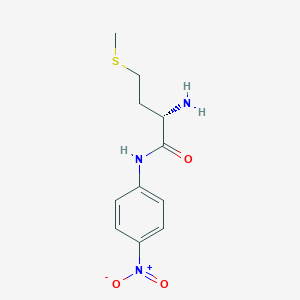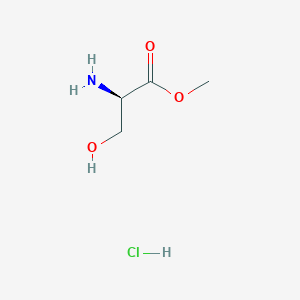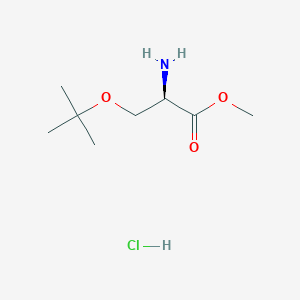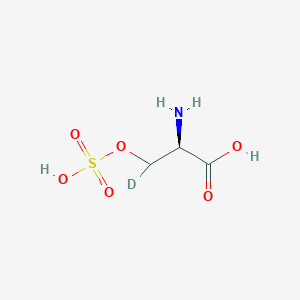
Chlorhydrate de pyrrolidine-2-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl pyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of “Methyl pyrrolidine-2-carboxylate hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylate group attached to the pyrrolidine ring .Applications De Recherche Scientifique
Découverte et développement de médicaments
Chlorhydrate de H-DL-Pro-OMe : sert d'échafaudage polyvalent dans la découverte de médicaments en raison de son cycle pyrrolidine. Ce cycle saturé à cinq chaînons est largement utilisé par les chimistes médicinaux pour créer des composés destinés au traitement des maladies humaines. Le cycle pyrrolidine contribue à la stéréochimie de la molécule et permet une exploration efficace de l'espace pharmacophore .
Profil d'activité biologique
La capacité du composé à être modifié en divers dérivés le rend précieux pour la synthèse de molécules bioactives à sélectivité ciblée. Ces dérivés, notamment les pyrrolizines et les pyrrolidine-2,5-diones, sont étudiés pour leur activité inhibitrice sur des enzymes telles que les anhydrases carboniques, qui sont impliquées dans plusieurs maladies .
Synthèse stéréosélective
Chlorhydrate de H-DL-Pro-OMe : est crucial pour la synthèse stéréosélective, où l'orientation des substituants peut conduire à différents profils biologiques des candidats médicaments. Cela est dû aux différents modes de liaison aux protéines énantiosélectives, ce qui est important dans le développement de nouveaux médicaments .
Modification des paramètres physicochimiques
L'incorporation du Chlorhydrate de H-DL-Pro-OMe dans les candidats médicaments peut modifier les paramètres physicochimiques, contribuant ainsi à obtenir des résultats ADME/Tox (absorption, distribution, métabolisme, excrétion et toxicologie) optimaux. Ceci est essentiel pour la pharmacocinétique des médicaments potentiels .
Diversité structurale en synthèse chimique
La non-planéité du cycle pyrrolidine dans le Chlorhydrate de H-DL-Pro-OMe introduit une diversité structurale en synthèse chimique. Cette diversité est bénéfique pour générer une large gamme de composés structurellement uniques pour diverses applications de recherche .
Catalyse énantiosélective
Chlorhydrate de H-DL-Pro-OMe : peut être utilisé en catalyse énantiosélective pour produire des molécules chirales. La stéréogénicité des carbones du cycle pyrrolidine est exploitée pour synthétiser des composés avec une chiralité spécifique souhaitée, ce qui est important dans les produits pharmaceutiques .
Orientations Futures
Propriétés
IUPAC Name |
methyl pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIPVHJHZTMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481205 | |
| Record name | Methyl pyrrolidine-2-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79397-50-5 | |
| Record name | Methyl DL-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079397505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl pyrrolidine-2-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL DL-PROLINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3PYL8G736 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)










